molecular formula C13H17ClN2O2 B14043351 benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride

benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride

Cat. No.: B14043351
M. Wt: 268.74 g/mol
InChI Key: IVVPXCFKBLXHFE-ZLURZNERSA-N
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Description

Benzyl (1R,5S,6s)-3-azabicyclo[310]hexan-6-ylcarbamate hydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the benzyl group and the carbamate functionality. The reaction conditions often involve the use of strong bases, protecting groups, and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield alkanes or amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

Benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride is unique due to its specific stereochemistry and the presence of both the benzyl and carbamate groups. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

benzyl N-[(1R,5S)-3-azabicyclo[3.1.0]hexan-6-yl]carbamate;hydrochloride

InChI

InChI=1S/C13H16N2O2.ClH/c16-13(15-12-10-6-14-7-11(10)12)17-8-9-4-2-1-3-5-9;/h1-5,10-12,14H,6-8H2,(H,15,16);1H/t10-,11+,12?;

InChI Key

IVVPXCFKBLXHFE-ZLURZNERSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2NC(=O)OCC3=CC=CC=C3)CN1.Cl

Canonical SMILES

C1C2C(C2NC(=O)OCC3=CC=CC=C3)CN1.Cl

Origin of Product

United States

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